molecular formula C10H10O2S B14613920 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- CAS No. 61020-49-3

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro-

Katalognummer: B14613920
CAS-Nummer: 61020-49-3
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: UTKHLTRHMHQVGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro-: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the reaction of 2-mercaptobenzoic acid with acrolein in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-: Similar structure but contains oxygen instead of sulfur.

    2H-1-Benzothiopyran, 2,3-dihydro-: Differing in the position of the double bond.

    2H-Pyran, 3,4-dihydro-: Lacks the benzene ring and sulfur atom.

Uniqueness

2H-1-Benzothiopyran-3-carboxylic acid, 3,4-dihydro- is unique due to the presence of both a sulfur atom and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

61020-49-3

Molekularformel

C10H10O2S

Molekulargewicht

194.25 g/mol

IUPAC-Name

3,4-dihydro-2H-thiochromene-3-carboxylic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)

InChI-Schlüssel

UTKHLTRHMHQVGS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CSC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.